molecular formula C26H16Cl2O6 B12192873 7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one

Cat. No.: B12192873
M. Wt: 495.3 g/mol
InChI Key: OVPYVKNYPKZLBH-UHFFFAOYSA-N
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Description

7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of two chromen-2-one moieties, which are fused with a 3,4-dichlorobenzyl group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure.

    Benzylation: The chromen-2-one is then subjected to benzylation using 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like sodium hydroxide.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromen-2-ones, and various substituted coumarins.

Scientific Research Applications

7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as an anticoagulant and anti-inflammatory agent.

    Industry: It is used in the development of fluorescent dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase, inhibiting their activity.

    Pathways Involved: It interferes with the DNA replication and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-carbaldehyde
  • 7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
  • 7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Uniqueness

7-[(3,4-dichlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is unique due to its dual chromen-2-one structure and the presence of both dichlorobenzyl and methoxy groups. This combination enhances its biological activity and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H16Cl2O6

Molecular Weight

495.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one

InChI

InChI=1S/C26H16Cl2O6/c1-31-16-5-6-18-19(12-25(29)33-24(18)10-16)20-9-15-3-4-17(11-23(15)34-26(20)30)32-13-14-2-7-21(27)22(28)8-14/h2-12H,13H2,1H3

InChI Key

OVPYVKNYPKZLBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OC3=O

Origin of Product

United States

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